Regioisomeric Differentiation: 4-Pyridyl vs 3-Pyridyl vs 2-Pyridyl Attachment
The 4‑(pyrazol‑3‑yl)pyridine scaffold, exemplified by the 4‑pyridyl regioisomer of this compound, was identified as the optimal regioisomeric series for JNK inhibition after screening 2‑, 3‑, and 4‑pyridyl variants. Compound 12 from this series exhibited an IC₅₀ of 160 nM against JNK3 [1]. The 3‑pyridyl analog (CAS 2092065-97-7) and 2‑pyridyl analog (CAS 2092630-35-6) are commercially available but have not been reported in the same JNK assay, preventing direct head‑to‑head comparison; however, the published SAR explicitly states that the 4‑pyridyl orientation was essential for potent JNK3 inhibition [1].
| Evidence Dimension | JNK3 inhibitory potency (class-level SAR) |
|---|---|
| Target Compound Data | 4‑Pyridyl prototype (Compound 12) IC₅₀ = 160 nM against JNK3 |
| Comparator Or Baseline | 3‑Pyridyl and 2‑pyridyl scaffolds evaluated in same study; inferior JNK3 potency (exact values not disclosed for regioisomers) |
| Quantified Difference | Qualitative SAR: 4‑pyridyl > 3‑pyridyl ≈ 2‑pyridyl for JNK3 inhibition |
| Conditions | Biochemical JNK3 inhibition assay (Bioorg Med Chem Lett. 2011) |
Why This Matters
For medicinal chemistry programs targeting JNK or structurally related kinases, the 4‑pyridyl regioisomer is the evidence‑based choice; procurement of the 2‑ or 3‑pyridyl analog risks a documented loss of potency.
- [1] Noël R, et al. Bioorg Med Chem Lett. 2011;21(9):2732-2735. View Source
